3-(Difluoromethoxy)-4-methylbenzoic acid
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Overview
Description
3-(Difluoromethoxy)-4-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by a benzoic acid core structure with a difluoromethoxy group (-OCHF2) and a methyl group (-CH3) as substituents on the aromatic ring. Although the provided papers do not directly discuss 3-(Difluoromethoxy)-4-methylbenzoic acid, they do provide insights into similar compounds which can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of halogenated benzoic acids can be complex, involving multiple steps and functional group transformations. For instance, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid involves starting from a tetrafluorobenzoate and proceeding through several steps including halogenation and hydrolysis . Similarly, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from a chlorodifluorobenzoic acid precursor involves nitration, esterification, reduction, diazotization, and hydrolysis, achieving a 70% overall yield . These methods suggest that the synthesis of 3-(Difluoromethoxy)-4-methylbenzoic acid would likely involve careful selection of starting materials and protection-deprotection strategies to introduce the difluoromethoxy and methyl groups at the desired positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using techniques such as FTIR, NMR, MS, and X-ray crystallography. For example, the structure of 4-chloro-2,3,5-trifluorobenzoic acid was established using FTIR, NMR, MS, and elemental analysis . Similarly, the molecular structure and conformational properties of a series of thiourea derivatives were determined by X-ray single crystal diffraction . These techniques would also be applicable to determine the molecular structure of 3-(Difluoromethoxy)-4-methylbenzoic acid, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives is influenced by the substituents on the aromatic ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group and its participation in chemical reactions. The papers provided do not detail specific reactions of 3-(Difluoromethoxy)-4-methylbenzoic acid, but studies on similar compounds, such as the molecular recognition study involving 3,5-dihydroxybenzoic acid and its derivatives, show how functional groups participate in hydrogen bonding and recognition processes . These insights can be extrapolated to predict the reactivity of 3-(Difluoromethoxy)-4-methylbenzoic acid in forming supramolecular assemblies or participating in chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are also influenced by their substituents. While the papers do not provide data on 3-(Difluoromethoxy)-4-methylbenzoic acid, they do describe the characterization of similar compounds. For instance, the vibrational spectral characteristics of a series of thiourea derivatives were studied using FT-IR and Raman spectroscopy, complemented by quantum chemical calculations . These methods can be used to predict the vibrational spectra of 3-(Difluoromethoxy)-4-methylbenzoic acid and to infer its physical properties.
Scientific Research Applications
Electrochemistry and Ionic Liquids
The electrochemical behavior of ionic liquids containing fluorinated compounds, like 3-(Difluoromethoxy)-4-methylbenzoic acid, has been extensively studied. For instance, research has shown that certain fluorinated ionic liquids can undergo electrochemical transformations, yielding various products at the anode and cathode, which can be pivotal for applications in energy storage and conversion technologies (Li Xiao & K. Johnson, 2003).
Polymer Science
The fluorine substituents in compounds like 3-(Difluoromethoxy)-4-methylbenzoic acid influence the polymerization process and the properties of the resulting polymers. A study demonstrated that perfluoro-2-methylene-1,3-dioxolane, a related compound, could be polymerized to produce materials with exceptional chemical resistance and thermal stability, beneficial for creating durable and high-performance polymeric materials (Y. Okamoto et al., 2007).
Liquid Crystals
The orientation of fluorine atoms significantly affects the optical properties of liquid crystals, which is essential for the development of displays and optical devices. Investigations into difluorophenylazophenyl benzoates, compounds with structural similarities to 3-(Difluoromethoxy)-4-methylbenzoic acid, have revealed their potential in creating materials with desirable phase transitions and optical characteristics (A. A. Zaki et al., 2018).
Organic Synthesis
In organic synthesis, the difluoromethylation process, which involves compounds like 3-(Difluoromethoxy)-4-methylbenzoic acid, is crucial for introducing fluorine atoms into molecules, significantly affecting their chemical properties and biological activity. A practical difluoromethylation protocol has been developed, demonstrating the compound's utility in synthesizing fluorinated molecules safely and efficiently (Jeffrey B. Sperry & Karen Sutherland, 2011).
Chemical Sensors
Fluorinated compounds, including 3-(Difluoromethoxy)-4-methylbenzoic acid, play a significant role in the development of chemical sensors due to their unique electronic and structural properties. The fluorine magnetic resonance studies of fluorine-substituted benzoyl chymotrypsins have provided insights into the interaction mechanisms of fluorinated molecules with biological targets, which can be applied in designing sensitive and selective sensors (J. W. Amshey & M. L. Bender, 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethoxy)-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-5-2-3-6(8(12)13)4-7(5)14-9(10)11/h2-4,9H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLMTHEUHPHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-methylbenzoic acid |
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